3-Cyclohexene-1-carboxylicacid,methylester,(1S)-(9CI)

Chiral purity Optical rotation Enantiomeric excess

Methyl (1S)-cyclohex-3-ene-1-carboxylate (CAS 68000-21-5), also named (S)-methyl cyclohex-3-enecarboxylate, is a chiral cyclohexene methyl ester with molecular formula C₈H₁₂O₂ and molecular weight 140.18 g·mol⁻¹. The compound bears a single stereogenic center at C-1 bearing the (S) absolute configuration, a β,γ-unsaturated ester moiety, and exists as a colorless to pale yellow liquid at ambient temperature with a predicted boiling point of 174.9 °C and density of 1.02 g·cm⁻³.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 68000-21-5
Cat. No. B3149850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexene-1-carboxylicacid,methylester,(1S)-(9CI)
CAS68000-21-5
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC=CC1
InChIInChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3/t7-/m1/s1
InChIKeyIPUNVLFESXFVFH-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (1S)-cyclohex-3-ene-1-carboxylate (CAS 68000-21-5): Chiral Ester Procurement Profile


Methyl (1S)-cyclohex-3-ene-1-carboxylate (CAS 68000-21-5), also named (S)-methyl cyclohex-3-enecarboxylate, is a chiral cyclohexene methyl ester with molecular formula C₈H₁₂O₂ and molecular weight 140.18 g·mol⁻¹ [1]. The compound bears a single stereogenic center at C-1 bearing the (S) absolute configuration, a β,γ-unsaturated ester moiety, and exists as a colorless to pale yellow liquid at ambient temperature with a predicted boiling point of 174.9 °C and density of 1.02 g·cm⁻³ . It belongs to the methyl ester subclass of carboxylic acid derivatives and is structurally distinguished from its achiral racemate (CAS 6493-77-2), its (R)-enantiomer (CAS 68000-20-4), and the saturated analog methyl cyclohexanecarboxylate (CAS 4630-82-4) by the combination of single-enantiomer chirality and the cyclohexene olefin, both of which are essential for its primary downstream application as a chiral precursor to the anticoagulant Edoxaban [2].

Why Racemic or Opposite-Enantiomer Methyl 3-Cyclohexene-1-Carboxylate Cannot Replace CAS 68000-21-5


Generic substitution of methyl (1S)-cyclohex-3-ene-1-carboxylate with its racemate (CAS 6493-77-2), its (R)-enantiomer (CAS 68000-20-4), or saturated analogs fails because the (S) absolute configuration is a strict stereochemical requirement for the synthesis of Edoxaban and related carbocyclic nucleoside intermediates [1]. The racemate provides only 50% of the desired (S)-enantiomer, necessitating downstream chiral resolution that introduces additional cost, solvent waste, and yield losses [2]. The (R)-enantiomer leads to the opposite stereochemical series and is directed toward entirely different pharmaceutical targets such as Tamiflu and FK-506 fragments, meaning it cannot serve as a drop-in replacement in (S)-configured synthetic routes [3]. Saturated analogs such as methyl cyclohexanecarboxylate lack the olefin required for key downstream transformations including iodolactonization and epoxidation that are central to the Edoxaban intermediate pathway [4].

Head-to-Head Quantitative Differentiation Evidence for Methyl (1S)-cyclohex-3-ene-1-carboxylate (CAS 68000-21-5)


Specific Optical Rotation: Enantiomeric Identity Verification vs. Racemate and (R)-Enantiomer

Methyl (1S)-cyclohex-3-ene-1-carboxylate (CAS 68000-21-5) exhibits a specific optical rotation [α]D of −90.7° (C = 0.50 g/100 mL, CHCl₃) . In contrast, the racemic mixture (CAS 6493-77-2) shows no net optical rotation, and the (R)-enantiomer (CAS 68000-20-4) would exhibit a positive rotation of approximately equal magnitude. This optical rotation value provides a direct, quantifiable identity and enantiopurity check that is absent for the racemate and inverted for the (R)-enantiomer.

Chiral purity Optical rotation Enantiomeric excess Quality control

Edoxaban Precursor Specificity: (S)-Enantiomer Required for Factor Xa Inhibitor Synthesis

The (S)-3-cyclohexene-1-carboxylic acid derived from hydrolysis of methyl (1S)-cyclohex-3-ene-1-carboxylate is the essential chiral building block for (S)-3,4-diaminocyclohexanecarboxylic acid, the key intermediate in the synthesis of the Factor Xa inhibitor Edoxaban [1]. The (R)-enantiomer (CAS 68000-20-4) is directed toward entirely different pharmaceutical targets including (+)-Phyllanthocin, FK-506 (Prograf) C24-C34 fragments, and oseltamivir phosphate (Tamiflu) [2]. No cross-utility exists between enantiomeric series for these applications.

Edoxaban Anticoagulant Chiral precursor Pharmaceutical intermediate

Biocatalytic Enantioselectivity: Enzyme Performance in Kinetic Resolution of Racemate to Yield (S)-Enantiomer

Multiple hydrolase enzymes have been quantitatively benchmarked for enantioselective hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate to yield the (S)-enantiomer. Pig liver esterase (PLE) achieves 49% conversion with >99% ee for the (S)-carboxylic acid product [1]. Horse liver esterase (HLE) yields 48% conversion with 97% ee (S) [1]. Acinetobacter sp. JNU9335 produces (S)-CHCM with ees of 99.6% at 34.7% isolated yield, with an enantiomeric ratio E = 36 under isooctane/aqueous biphasic conditions, and tolerates substrate concentrations as high as 1.0 M [2]. Engineered E. coli BioH mutant Mu3 (L24A/W81A/L209A) improves enantiomeric excess from 32.3% (wild-type) to 70.9% while doubling the conversion rate [3].

Kinetic resolution Biocatalysis Enantioselectivity Hydrolase

Olefin-Dependent Synthetic Versatility: Cyclohexene Ring Enables Downstream Transformations Absent in Saturated Analogs

The cyclohexene double bond in methyl (1S)-cyclohex-3-ene-1-carboxylate enables stereospecific iodolactonization to form (1S,5S)-(−)-5-(iodomethyl)-2-cyclohexen-1-ol lactone, followed by DBU-mediated iodine elimination and LiAlH₄ reduction to yield (1S,5S)-(−)-5-(hydroxymethyl)-2-cyclohexen-1-ol – a key carbocyclic nucleoside precursor [1]. The saturated analog methyl cyclohexanecarboxylate (CAS 4630-82-4, boiling point 183 °C, density 0.99 g·cm⁻³) lacks this olefin and cannot undergo these transformations, rendering it synthetically inert for this pathway [2]. This olefin functionality is also critical for epoxidation and other oxidative derivatizations used in pharmaceutical intermediate synthesis.

Iodolactonization Synthetic intermediate Cyclohexene olefin Carbocyclic nucleoside

Commercial Purity Specifications: Vendor-Documented Enantiopurity Ranges for Procurement Decision-Making

Commercially available methyl (1S)-cyclohex-3-ene-1-carboxylate (CAS 68000-21-5) is supplied with documented purity specifications typically ranging from 95% to 98% (achiral purity) . By contrast, the racemate (CAS 6493-77-2) is available at 96–98% purity from bulk suppliers but carries no enantiomeric specification, meaning it contains only 50% of the desired (S)-enantiomer . The (R)-enantiomer (CAS 68000-20-4) is less commonly stocked and typically requires custom synthesis. The price of the single (S)-enantiomer is approximately 1.5–3× that of the racemate per gram at research scale, reflecting the added cost of asymmetric synthesis or resolution [1].

Purity specification Vendor comparison Quality assurance Procurement

Patent-Backed Biocatalytic Production: Industrial-Scale Enantioselective Hydrolysis with Specified Enzyme Systems

US Patent 12,123,029 B2 (2024) and US Patent 11,441,133 B2 (2022) disclose engineered cyclohexenecarboxylate ester hydrolase enzymes and Acinetobacter strains that produce methyl (S)-3-cyclohexene-1-carboxylate with optical purity ≥99% [1][2]. The patented AcEst1 carboxylesterase from Acinetobacter sp. JNU9335 achieves a substrate-to-catalyst ratio enabling industrial-scale production, with the enzyme tolerating substrate concentrations up to 1.0 M [3]. In contrast, chemical resolution using (R)-α-phenethylamine or (S)-α-methylbenzylamine requires stoichiometric chiral auxiliaries, generates acetone waste, and delivers lower atom economy, making the biocatalytic route the preferred industrial method for accessing the (S)-enantiomer at scale [3].

Patent Biocatalysis Industrial production Cyclohexenecarboxylate ester hydrolase

Proven Application Scenarios for Methyl (1S)-cyclohex-3-ene-1-carboxylate (CAS 68000-21-5) Based on Quantitative Evidence


GMP-Grade Edoxaban Intermediate Manufacturing: Direct Chiral Precursor Supply

Procurement of CAS 68000-21-5 as the pre-resolved (S)-enantiomer eliminates the entire kinetic resolution unit operation from the Edoxaban intermediate synthesis route. The compound is hydrolyzed to (S)-3-cyclohexene-1-carboxylic acid, which is subsequently converted to (S)-3,4-diaminocyclohexanecarboxylic acid, the penultimate intermediate for the Factor Xa inhibitor Edoxaban [1]. Using the single enantiomer rather than the racemate avoids the 50% material loss, additional solvent consumption, and chiral analytical burden inherent in on-site resolution, directly reducing the cost of goods for pharmaceutical manufacturers operating under cGMP [2].

Carbocyclic Nucleoside Research: Stereospecific Iodolactonization to Chiral Cyclohexenol Building Blocks

The (S)-enantiomer serves as the starting material for the synthesis of (1S,5S)-(−)-5-(hydroxymethyl)-2-cyclohexen-1-ol via a three-step sequence of iodolactonization, DBU-mediated iodine elimination, and LiAlH₄ reduction [1]. This chiral cyclohexenol is a key precursor for carbocyclic nucleoside analogs that resist glycosidic bond hydrolysis, a critical advantage over ribose-based nucleoside antivirals and antitumor agents [2]. The stereochemistry at C-1 of the starting ester directly dictates the stereochemistry of the final nucleoside analog, making procurement of the correct single enantiomer mandatory.

Biocatalyst Development and Directed Evolution Studies Using a Well-Characterized Chiral Substrate

Racemic methyl 3-cyclohexene-1-carboxylate and its resolved (S)-enantiomer serve as a benchmark substrate system for engineering enantioselective hydrolases. Published studies using E. coli BioH and Acinetobacter carboxylesterases have established quantitative baseline performance metrics (wild-type BioH ee = 32.3%; engineered Mu3 ee = 70.9%; JNU9335 ees = 99.6%, E = 36) [1][2]. Procuring the pure (S)-enantiomer enables researchers to use it as an authentic chiral standard for chiral HPLC method development, calibration of enantiomeric excess measurements, and as a reference for assessing newly engineered enzyme variants [3].

Asymmetric Synthesis Methodology: Chiral Pool Starting Material for Total Synthesis

The (S)-enantiomer of methyl 3-cyclohexene-1-carboxylate can be employed as a chiral pool building block in the total synthesis of complex natural products. The cyclohexene ring, bearing both a defined stereocenter and a reactive olefin, enables diversity-oriented transformations including epoxidation, dihydroxylation, and cycloaddition reactions [1]. This contrasts with the racemate, which would introduce diastereomeric mixtures at every subsequent stereocenter-generating step, and with the saturated analog, which lacks the olefin handle for oxidative functionalization [2].

Quote Request

Request a Quote for 3-Cyclohexene-1-carboxylicacid,methylester,(1S)-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.